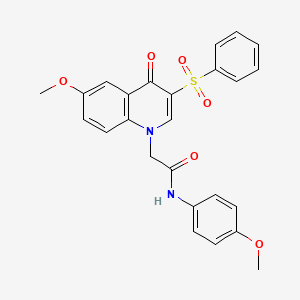

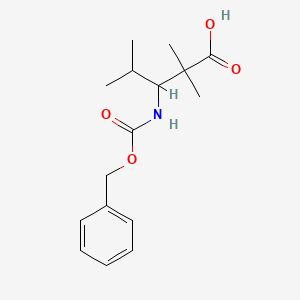

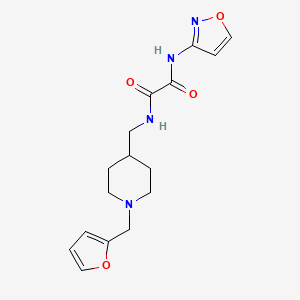

![molecular formula C17H15N3O3S B2574227 2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1251677-51-6](/img/structure/B2574227.png)

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

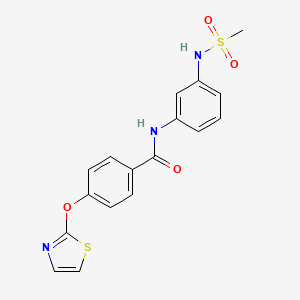

- Antimicrobial Evaluation of Novel Pyrazolopyrimidines : A study synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These compounds, through a one-pot reaction strategy, showed activity exceeding that of reference drugs against bacteria and fungi. It was observed that derivatives containing one sulfone group are more effective antimicrobials than those with two sulfone groups (Alsaedi et al., 2019).

Antitumor Applications

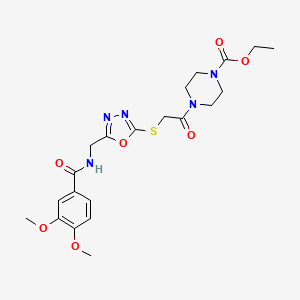

- Array-based Structure and Gene Expression Relationship Study : Research on sulfonamide-focused libraries, including compounds similar to "2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide," identified potent cell cycle inhibitors that have progressed to clinical trials. These compounds, disrupting tubulin polymerization or affecting cell cycle phases, showcased potential as antitumor agents, with further characterization provided by high-density oligonucleotide microarray analysis (Owa et al., 2002).

Synthesis and Pharmacological Evaluation

- Cyclooxygenase-2 Selective Inhibitors : A study focused on the synthesis and evaluation of pyridinic sulfonamides related to nimesulide. These derivatives, synthesized through a series of chemical reactions, displayed COX-2 preferential inhibition. This research highlights the potential of sulfonamide compounds in developing anti-inflammatory agents with selective action (Julémont et al., 2004).

Antimicrobial Activity of Heterocycles

- New Heterocycles Based on Pyrazole : Another study explored the treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride, leading to the synthesis of sulfonamide compounds with significant antimicrobial activity. This research underscores the versatility of sulfonamide derivatives in generating compounds with potential pharmaceutical applications (El‐Emary et al., 2002).

Fluorescent Probe Development

- Selective Discrimination of Thiophenols : The development of a reaction-based fluorescent probe for thiophenols over aliphatic thiols used a sulfonamide group as a recognition unit. This innovative approach demonstrates the application of sulfonamide derivatives in environmental and biological sensing technologies (Wang et al., 2012).

Propriétés

IUPAC Name |

2-(4-phenoxyanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c18-24(21,22)16-7-4-12-19-17(16)20-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H,19,20)(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOGRGGMYPYMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=CC=N3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

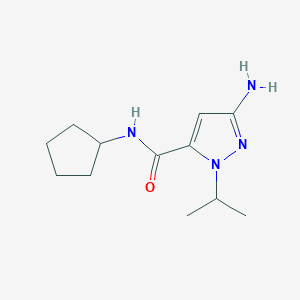

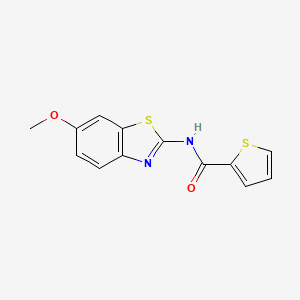

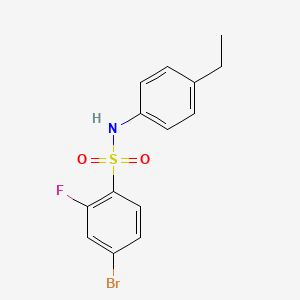

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B2574148.png)

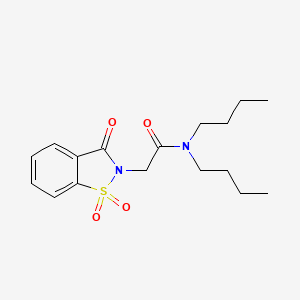

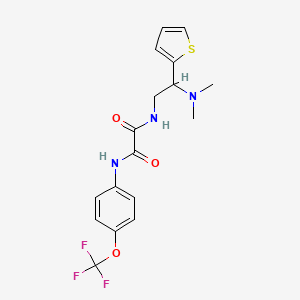

![N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574156.png)

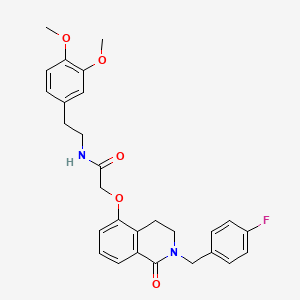

![Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574161.png)